Methylamine Thiocyanate
Overview
Description
Methylamine Thiocyanate, also known as Methylammonium Thiocyanate, is an organic compound with the molecular formula CH₅N₂S. It is a white to almost white crystalline powder that is soluble in water. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylamine Thiocyanate can be synthesized through the reaction of methylamine with thiocyanic acid. The reaction typically involves the following steps:
- Methylamine is reacted with carbon disulfide to form methyldithiocarbamic acid.
- The methyldithiocarbamic acid is then treated with ethyl chlorocarbonate to yield methyl isothiocyanate.
- Finally, methyl isothiocyanate is hydrolyzed to produce this compound .
Industrial Production Methods: In industrial settings, this compound is produced by reacting methylamine with thiocyanate salts under controlled conditions. The reaction is carried out in a solvent such as water or ethanol, and the product is purified through crystallization and filtration processes .
Chemical Reactions Analysis
Types of Reactions: Methylamine Thiocyanate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form methylamine sulfonate.
Reduction: It can be reduced to form methylamine and hydrogen sulfide.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include halides and amines.
Major Products Formed:
Oxidation: Methylamine sulfonate.
Reduction: Methylamine and hydrogen sulfide.
Substitution: Various methylamine derivatives.
Scientific Research Applications
Methylamine Thiocyanate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is investigated for its potential use in drug development and as a diagnostic tool.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methylamine Thiocyanate involves its interaction with various molecular targets and pathways. It can act as a nucleophile, participating in substitution reactions with electrophiles. Additionally, it can form complexes with metal ions, influencing their reactivity and stability .
Comparison with Similar Compounds
Ethylamine Thiocyanate: Similar in structure but with an ethyl group instead of a methyl group.
Dimethylamine Thiocyanate: Contains two methyl groups attached to the nitrogen atom.
Trithis compound: Contains three methyl groups attached to the nitrogen atom
Uniqueness: this compound is unique due to its specific reactivity and solubility properties. It is more reactive than its ethyl and dimethyl counterparts, making it a valuable reagent in various chemical reactions. Its solubility in water also makes it suitable for aqueous reactions, unlike some of its analogs .
Properties
IUPAC Name |
methanamine;thiocyanic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHNS.CH5N/c2-1-3;1-2/h3H;2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCMGZSMACGTPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN.C(#N)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
90.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61540-63-4 | |
Record name | Methylamine Thiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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